molecular formula C14H22N2O4S B188044 Benzenesulfonamide, N,N-dibutyl-3-nitro- CAS No. 89840-78-8

Benzenesulfonamide, N,N-dibutyl-3-nitro-

Cat. No.: B188044
CAS No.: 89840-78-8
M. Wt: 314.4 g/mol
InChI Key: OMACDCRGEOQSRG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N-dibutyl-3-nitro- is an organic compound with the molecular formula C14H22N2O4S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N,N-dibutyl-3-nitro- typically involves the nitration of N,N-dibutylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of benzenesulfonamide, N,N-dibutyl-3-nitro- may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N-dibutyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of N,N-dibutyl-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

    Hydrolysis: Formation of benzenesulfonic acid and corresponding amines.

Scientific Research Applications

Benzenesulfonamide, N,N-dibutyl-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes involved in disease pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N,N-dibutyl-3-nitro- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells and antimicrobial activity against certain bacteria.

Comparison with Similar Compounds

Benzenesulfonamide, N,N-dibutyl-3-n

Properties

IUPAC Name

N,N-dibutyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-3-5-10-15(11-6-4-2)21(19,20)14-9-7-8-13(12-14)16(17)18/h7-9,12H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMACDCRGEOQSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428880
Record name Benzenesulfonamide, N,N-dibutyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-78-8
Record name Benzenesulfonamide, N,N-dibutyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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